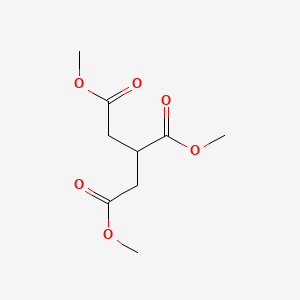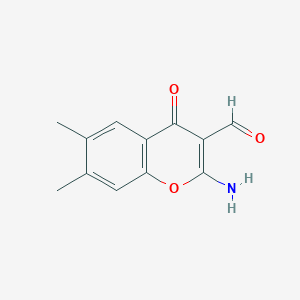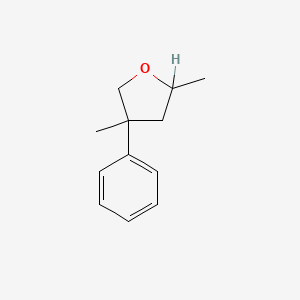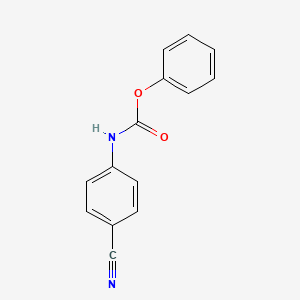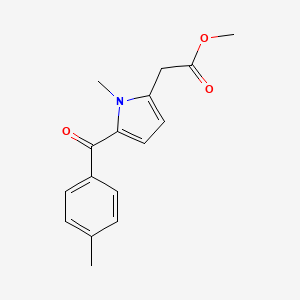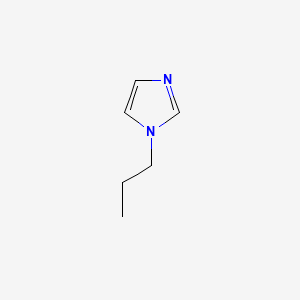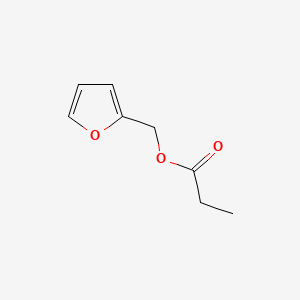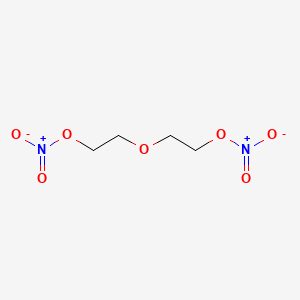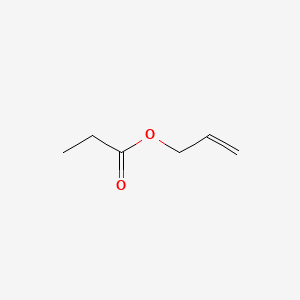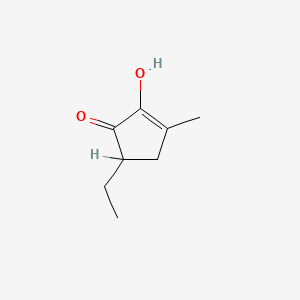
2,6-Diisopropyl-N,N-dimethylaniline
Descripción general
Descripción
2,6-Diisopropyl-N,N-dimethylaniline (DIDMA) is a tertiary amine . It can undergo iron-catalyzed oxidative amidation with propionaldehyde (PrCHO) to form the corresponding hindered amide .
Synthesis Analysis
Reactions of 2,6-diisopropylaniline and its 4-bromo and 4-thiocyanato derivatives with methyl iodide in dimethylformamide in the presence of potassium carbonate gave exclusively the corresponding N,N-dimethyl-substituted products . Heating of 2,6-diisopropylaniline and 2,6-diisopropyl-4-thiocyanatoaniline with methyl iodide without a solvent afforded only N-methyl derivatives .Molecular Structure Analysis
The molecular formula of 2,6-Diisopropyl-N,N-dimethylaniline is C14H23N . The average mass is 205.339 Da and the monoisotopic mass is 205.183044 Da .Chemical Reactions Analysis
2,6-Diisopropyl-N,N-dimethylaniline is used as a polymerization co-initiator in holographic photopolymer materials (HPPM) . This co-initiator effectively works upon irradiation with blue light in the presence of the dye sensitizer Fluorone which absorbs at λ 470 nm .Physical And Chemical Properties Analysis
The density of 2,6-Diisopropyl-N,N-dimethylaniline is 0.9±0.1 g/cm3 . The boiling point is 263.3±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.1±3.0 kJ/mol . The flash point is 106.8±17.2 °C . The index of refraction is 1.518 .Aplicaciones Científicas De Investigación
Holographic Photopolymer Materials (HPPM)
DIDMA serves as a polymerization co-initiator in HPPM . It is particularly effective when irradiated with blue light in the presence of the dye sensitizer Fluorone, which absorbs at λ 470 nm. This application is crucial for the development of advanced holographic storage materials and display technologies.
Two-Photon Polymerization
As a tertiary amine, DIDMA can be used as a co-initiator in two-photon polymerization processes . This technique is instrumental in creating intricate microstructures and nanostructures, which are essential for the fabrication of photonic devices and biomedical applications.
Oxidative Amidation Reactions
DIDMA undergoes iron-catalyzed oxidative amidation with propionaldehyde to form hindered amides . This reaction is significant in synthetic organic chemistry, where the formation of amides is a fundamental step in the synthesis of various pharmaceuticals and polymers.
Synthesis of Hindered Amides
DIDMA is involved in the synthesis of hindered amides , which are compounds with bulky groups that resist rotation around the amide bond . These amides have applications in creating specialty polymers with unique mechanical and thermal properties.
Mecanismo De Acción
Target of Action
2,6-Diisopropyl-N,N-dimethylaniline, also known as DIDMA, is a tertiary amine
Mode of Action
The mode of action of 2,6-Diisopropyl-N,N-dimethylaniline involves its ability to undergo iron-catalyzed oxidative amidation with propionaldehyde (PrCHO) to form the corresponding hindered amide . This reaction represents a significant interaction of DIDMA with its targets, leading to the formation of new compounds.
Biochemical Pathways
The compound’s ability to form hindered amides through iron-catalyzed oxidative amidation suggests that it may influence pathways involving amide formation and oxidation reactions .
Result of Action
The molecular and cellular effects of 2,6-Diisopropyl-N,N-dimethylaniline’s action primarily involve the formation of hindered amides through iron-catalyzed oxidative amidation . This reaction could potentially influence various cellular processes, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of 2,6-Diisopropyl-N,N-dimethylaniline can be influenced by various environmental factors. For instance, the iron-catalyzed oxidative amidation reaction it undergoes would be dependent on the presence and concentration of iron and propionaldehyde in the environment . Other factors, such as pH and temperature, could also potentially influence the compound’s action and stability.
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIOUGHHXXLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062703 | |
| Record name | N,N-Dimethyl-2,6-diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropyl-N,N-dimethylaniline | |
CAS RN |
2909-77-5 | |
| Record name | N,N-Dimethyl-2,6-bis(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-2,6-diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diisopropyl-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,6-Diisopropyl-N,N-dimethylaniline relate to its conformational behavior?
A2: The structure of 2,6-Diisopropyl-N,N-dimethylaniline significantly influences its conformational behavior. Due to steric interactions between the bulky isopropyl groups at the 2 and 6 positions of the aromatic ring and the dimethylamino group, the molecule adopts a specific conformation. Instead of the typical pyramidal geometry around the nitrogen atom seen in simpler anilines, the NMe2 group in 2,6-Diisopropyl-N,N-dimethylaniline is forced to orient almost orthogonal to the plane of the aromatic ring []. This conformational preference impacts its interactions with other molecules and can be crucial for its role as a coinitiator in photopolymerization reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




